molecular formula C20H25NO5S B2878858 2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448045-50-8

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2878858
M. Wt: 391.48
InChI Key: XZMFWDUPGVVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, its stereochemistry, and conformational isomers if any. Techniques like X-ray crystallography, NMR, and computational methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Protection Groups for Carbohydrate Chemistry : The use of sulfone-based protection groups, similar in structure to the compound , has been explored for protecting hydroxyl groups in carbohydrate chemistry. These groups have shown stability under acidic conditions and can be cleaved under mild basic conditions, providing a versatile tool for synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

  • Photoinduced Oxidative Annulation : The compound’s structural analogs have been used in photoinduced direct oxidative annulation processes to access highly functionalized polyheterocyclic compounds. This demonstrates the potential of such compounds in synthesizing complex structures without the need for transition metals or oxidants, showcasing their application in green chemistry (Zhang et al., 2017).

  • Anodic Methoxylation of Piperidine Derivatives : The effect of N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, indicating the significance of these groups in electrochemical reactions. This research highlights the utility of sulfone-containing piperidine derivatives in electrochemical synthesis, potentially leading to new methodologies in organic synthesis (Golub & Becker, 2015).

  • Anticancer Activity of Novel Sulfone Derivatives : The synthesis of novel sulfones, featuring structural motifs similar to the compound of interest, has been explored. These compounds have been evaluated for their in vitro anticancer activity, suggesting the potential of such molecules in the development of new therapeutic agents (Bashandy et al., 2011).

  • Metal-Free Synthesis in Aqueous Medium : The compound’s analogs have been utilized in metal-free synthesis of polysubstituted pyrrole derivatives in aqueous media, underlining the environmental benefits and efficiency of using sulfone-containing compounds in sustainable chemistry practices (Kumar, Rāmānand, & Tadigoppula, 2017).

Safety And Hazards

This involves understanding the toxicological profile of the compound, its handling precautions, and disposal methods.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, etc.


properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-2-25-17-7-5-16(6-8-17)14-20(22)21-11-9-19(10-12-21)27(23,24)15-18-4-3-13-26-18/h3-8,13,19H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMFWDUPGVVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.